4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate
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Overview
Description
The compound 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate is a complex organic molecule It belongs to the class of phenanthridine derivatives, which are known for their bioactive properties
Preparation Methods
The synthesis of 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate can be achieved through several synthetic routes:
Synthetic Routes
A common method involves the condensation of a phenanthridine derivative with a dimethoxyphenyl acetate precursor.
This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial-scale production may utilize catalytic processes to improve yield and efficiency. For instance, employing palladium-catalyzed cross-coupling reactions could enhance the synthesis.
Chemical Reactions Analysis
4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate: undergoes various chemical reactions:
Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: : Reductive conditions, such as using lithium aluminum hydride, can convert it into different reduced forms.
Substitution: : It participates in nucleophilic substitution reactions where halogens or other leaving groups on the phenyl ring are replaced by nucleophiles.
Common Reagents and Conditions: : The reactions often require catalysts like palladium, strong acids or bases, and specific solvents to achieve the desired transformations.
Major Products: : The primary products formed depend on the type of reaction, with oxidation leading to carboxylic acids or ketones, reduction yielding alcohols or alkanes, and substitution generating a variety of functionalized derivatives.
Scientific Research Applications
4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate: has diverse scientific research applications:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and exploring reaction mechanisms.
Biology: : The compound's structure allows it to interact with biological targets, making it valuable for studying biochemical pathways.
Medicine: : Potential therapeutic applications include its use as a pharmacophore in drug design for targeting specific diseases.
Industry: : Its chemical stability and reactivity make it suitable for material science applications, such as developing new polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate exerts its effects involves interaction with molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : These interactions can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparing 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate with similar compounds highlights its uniqueness:
Similar Compounds
Phenanthridine: : A simpler analog with fewer functional groups and different reactivity.
Naphthyridine: : Shares structural similarities but lacks the methoxy and acetate groups.
Uniqueness: : The specific arrangement of functional groups in This compound
This compound's versatility makes it a valuable subject for continued research and exploration in multiple scientific disciplines.
Properties
IUPAC Name |
[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO5/c1-16(31)35-28-23(33-4)12-18(13-24(28)34-5)27-26-20(14-29(2,3)15-22(26)32)25-19-9-7-6-8-17(19)10-11-21(25)30-27/h6-13,27,30H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRLXBGFCIJNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386694 |
Source
|
Record name | AC1MFBRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-82-4 |
Source
|
Record name | AC1MFBRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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